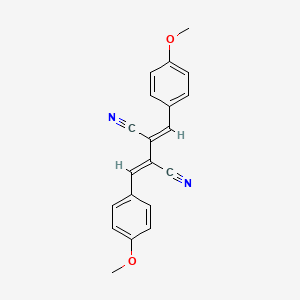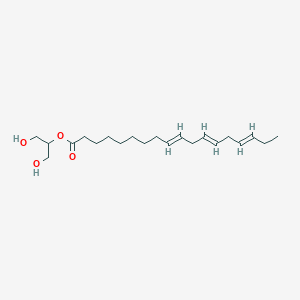
1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9E,12E,15E)-octadecatrienoyl]glycerol is a 2-monoglyceride in which the acyl group is specified as (9E,12E,15E)-octadecatrienoyl. It is a 2-monoglyceride and a monoacylglycerol 18:3.
Applications De Recherche Scientifique
1. Analytical Chemistry Applications
1,3-Dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate has been identified in chromatography and mass spectroscopy studies. For instance, in a study on an Ayurvedic formulation, Panchagandhachurnam, the compound was detected along with other biomolecules, highlighting its presence in traditional medicine preparations (Perumal et al., 2022).
2. Chemical Synthesis
This compound has also been a subject of interest in chemical synthesis. A study focused on synthesizing various esters with unsaturated C18 side chains, including 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate, demonstrating its relevance in organic chemistry research (Holan & Wernert, 1987).
3. Metabolism Studies
The compound has been synthesized for human metabolism studies. One such research involved the synthesis of labeled trans linoleic and linolenic acids, which are structurally related to 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate, for use in metabolic research (Loreau et al., 2000).
4. Biochemical Studies
In biochemical contexts, the enzymatic oxidation of related fatty acids, such as γ-linolenic acid and α-linolenic acid, which share a similar structure with the compound , was studied in a red algae species. This demonstrates the compound's relevance in understanding biochemical processes in marine organisms (Hamberg, 1993).
5. Pharmacological Properties
Though the direct pharmacological applications of this specific compound were not found in the searched papers, it's structurally related compounds, such as octadecatrienoic acids, have been studied for their potential health benefits. For example, an anti-inflammatory galactolipid derived from Rosa canina, which contains a similar fatty acid structure, has been shown to inhibit the chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).
Propriétés
Formule moléculaire |
C21H36O4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |
Clé InChI |
ZCCLDKGWJIREQF-IUQGRGSQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CO)CO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
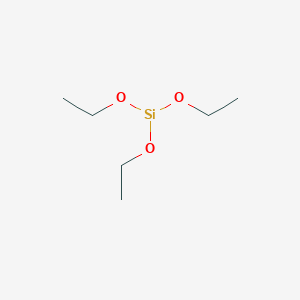

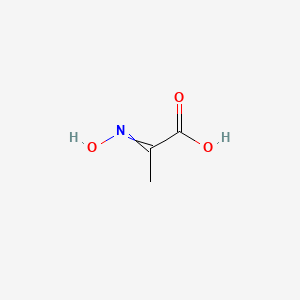

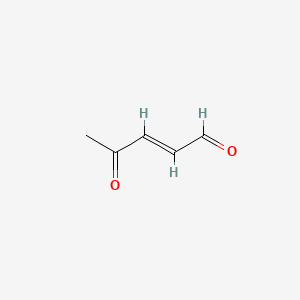
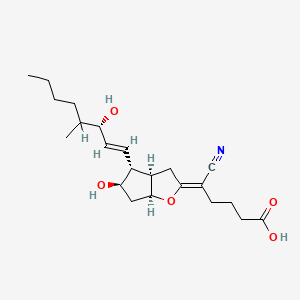

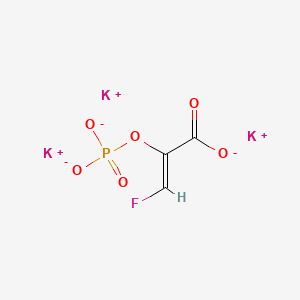
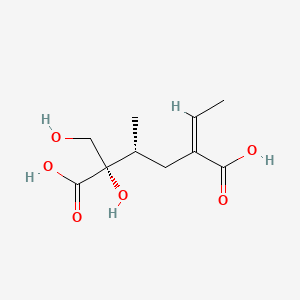
![[(1S,13S,14S,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235134.png)
